![molecular formula C13H15ClO2 B11725414 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B11725414.png)
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is an organic compound with the molecular formula C13H15ClO2 It is known for its unique structure, which includes a chloropropoxy group attached to a phenyl ring, and a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-(3-chloropropoxy)benzaldehyde, which is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The chloropropoxy group may enhance binding affinity to certain biological targets, while the butenone moiety could participate in covalent interactions with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one:
4-(4-Bromophenyl)but-3-en-2-one: Similar structure with a bromine atom instead of a chlorine atom in the propoxy group.
Uniqueness
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is unique due to the presence of the chloropropoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Propriétés
Formule moléculaire |
C13H15ClO2 |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C13H15ClO2/c1-11(15)3-4-12-5-7-13(8-6-12)16-10-2-9-14/h3-8H,2,9-10H2,1H3 |
Clé InChI |
MJDJGBZBAKOMCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC=C(C=C1)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)
![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)

![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)
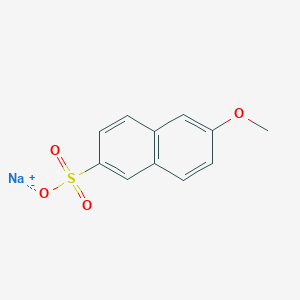

![ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B11725356.png)
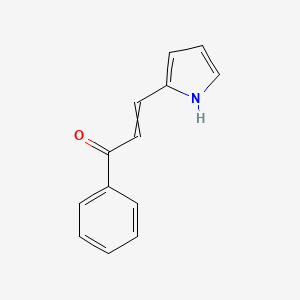
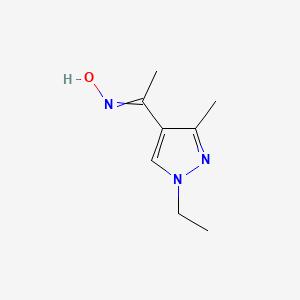
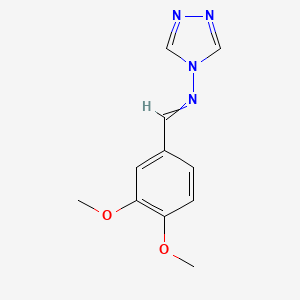
![N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725366.png)
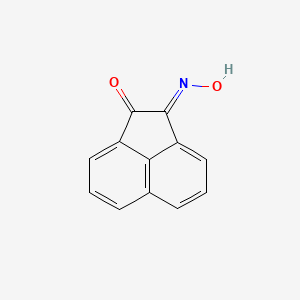
![N'-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11725381.png)
![3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725392.png)
